5-(Bromomethyl)-3-methoxy-1,2-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

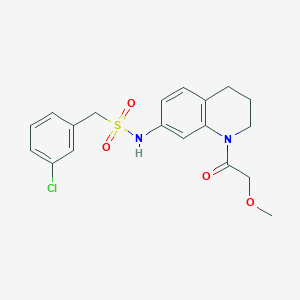

5-(Bromomethyl)-3-methoxy-1,2-thiazole, also known as BMMT, is a heterocyclic compound with a thiazole ring that contains a bromomethyl and a methoxy group. BMMT has gained attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Synthesis of Biologically Active Compounds

5-(Bromomethyl)-3-methoxy-1,2-thiazole serves as a versatile building block in the synthesis of stable isotope-labeled compounds, which are crucial for biological studies and drug discovery. For instance, the synthesis of stable isotope-labeled [13C4, D4]-5-(hydroxymethyl)thiazole illustrates its utility in preparing biologically interesting compounds through a rapid and efficient method. This process involves condensation and catalytic deuteration, highlighting the compound's role in creating stable isotope-labeled and potentially radioactive isotope-labeled thiazole compounds (R. Lin, Rhys Salter, & Yong-Xiang Gong, 2009).

Antitumor and Antiviral Activities

Compounds derived from thiazole structures, including those related to 5-(Bromomethyl)-3-methoxy-1,2-thiazole, have shown promising antitumor and moderate antiviral activities. For example, the synthesis of new thiopyrano[2,3-d]thiazole derivatives has identified compounds with high antitumor activity, underlining the potential of thiazole derivatives in medicinal chemistry for cancer treatment (D. Atamanyuk, B. Zimenkovsky, Vasyl Atamanyuk, & R. Lesyk, 2014).

Corrosion Inhibition

The derivatives of 1,3,4-thiadiazole, a class related to 5-(Bromomethyl)-3-methoxy-1,2-thiazole, have been studied as corrosion inhibitors. These studies provide insights into their application in protecting metals in acidic environments, demonstrating the compound's versatility beyond biological systems. The examination of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel showcases the application of thiazole derivatives in industrial settings (A. Attou et al., 2020).

Antimicrobial Activities

Thiazole derivatives, akin to 5-(Bromomethyl)-3-methoxy-1,2-thiazole, have been synthesized and evaluated for their antimicrobial properties. Novel thiazoles derivatives containing the methoxy-naphthyl moiety exhibited potent anti-bacterial and anti-tubercular activities, emphasizing the role of thiazole-based compounds in developing new antimicrobial agents (D. J. Prasad & P. Nayak, 2016).

Mechanism of Action

Target of Action

Bromomethyl compounds have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Bromomethyl compounds are known to participate in cross-coupling reactions, where they interact with organoboron reagents . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Bromomethyl compounds are known to participate in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.

Result of Action

Bromomethyl compounds are known to participate in cross-coupling reactions , which could potentially lead to the formation of new carbon-carbon bonds.

Action Environment

The success of suzuki–miyaura cross-coupling reactions, which bromomethyl compounds are known to participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

5-(bromomethyl)-3-methoxy-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWIRUKGFIYCFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-3-methoxy-1,2-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2874703.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2874707.png)

![2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one](/img/structure/B2874709.png)

![[1-(Methylsulfanyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2874712.png)

![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2874718.png)

![1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2874721.png)